1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL
Overview
Description
1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL is a compound with the molecular formula C17H20N2O and a molecular weight of 268.36 g/mol It is characterized by a piperidine ring substituted with a benzyl group and a pyridin-3-yl group
Preparation Methods
The synthesis of 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl bromide and pyridine under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.
Scientific Research Applications
1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound lacks the pyridinyl group and has different chemical reactivity and biological activity.
4-(3-Aminomethyl-phenyl)-piperidin-1-yl: This compound has an aminomethyl group instead of a pyridinyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a benzyl group and a pyridine moiety, which contributes to its unique chemical reactivity and biological activity. The hydroxyl group at the 4-position of the piperidine ring enhances its interaction with biological targets.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The mechanism involves inhibition of bacterial enzyme activity, leading to cell death.
- Anticancer Properties : Preliminary research suggests that the compound may inhibit the proliferation of cancer cells. It has shown effectiveness against several cell lines, including HeLa and A549, with IC50 values indicating significant antiproliferative activity .
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.058 |
A549 | 0.035 |
MDA-MB-231 | 0.021 |
- Neurological Effects : There is growing interest in the potential of this compound to treat neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as anxiety and depression .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes involved in disease pathways, thereby inhibiting their activity. For instance, it may act as an inhibitor of certain kinases, which play critical roles in cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain its potential efficacy in treating neurological disorders. The binding affinity and selectivity towards specific receptors can influence its pharmacological profile.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the structure-activity relationships (SAR) that could be applicable to this compound:
- A study on pyridine derivatives demonstrated that modifications in substituents significantly affect antiproliferative activity against cancer cell lines, suggesting that similar modifications could enhance the efficacy of this compound .
- Research focusing on piperidine derivatives has shown that the presence of hydroxyl groups can improve biological activity, indicating a potential pathway for optimizing the structure of this compound for better therapeutic outcomes .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
1-Benzyl-4-piperidone | Lacks pyridine moiety | Different reactivity |
4-(3-Aminomethyl-phenyl)-piperidine | Contains aminomethyl group | Varying pharmacological properties |
The distinct substitution pattern of this compound imparts unique chemical and biological properties that differentiate it from these analogs.
Properties
IUPAC Name |
1-benzyl-4-pyridin-3-ylpiperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(16-7-4-10-18-13-16)8-11-19(12-9-17)14-15-5-2-1-3-6-15/h1-7,10,13,20H,8-9,11-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUXAULZICUOCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CN=CC=C2)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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